1-(2,3-dimethylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 1-(2,3-dimethylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 894994-26-4
VCID: VC6942717
InChI: InChI=1S/C20H17N5O3/c1-13-4-3-5-18(14(13)2)24-19-17(10-22-24)20(26)23(12-21-19)11-15-6-8-16(9-7-15)25(27)28/h3-10,12H,11H2,1-2H3
SMILES: CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])C
Molecular Formula: C20H17N5O3
Molecular Weight: 375.388

1-(2,3-dimethylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

CAS No.: 894994-26-4

Cat. No.: VC6942717

Molecular Formula: C20H17N5O3

Molecular Weight: 375.388

* For research use only. Not for human or veterinary use.

1-(2,3-dimethylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one - 894994-26-4

Specification

CAS No. 894994-26-4
Molecular Formula C20H17N5O3
Molecular Weight 375.388
IUPAC Name 1-(2,3-dimethylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C20H17N5O3/c1-13-4-3-5-18(14(13)2)24-19-17(10-22-24)20(26)23(12-21-19)11-15-6-8-16(9-7-15)25(27)28/h3-10,12H,11H2,1-2H3
Standard InChI Key UDFSPTFCGOLNIH-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])C

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

The compound belongs to the pyrazolo[3,4-d]pyrimidine family, featuring a fused heterocyclic system with a pyrazole ring (positions 1–3) and a pyrimidine ring (positions 4–7). Key structural attributes include:

  • Molecular Formula: C₂₀H₁₇N₅O₃

  • Molecular Weight: 375.388 g/mol

  • IUPAC Name: 1-(2,3-Dimethylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

  • SMILES: CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)N+[O-])C

The 2,3-dimethylphenyl group at position 1 and the 4-nitrobenzyl moiety at position 5 introduce steric and electronic effects that modulate solubility, target affinity, and metabolic stability.

Crystallographic and Spectroscopic Data

While no crystallographic data exist for this specific compound, related pyrazolo[3,4-d]pyrimidines exhibit planar fused-ring systems with bond lengths of 1.32–1.40 Å for C–N bonds and 1.45–1.50 Å for C–C bonds in the pyrimidine ring . The nitro group’s resonance effects likely polarize the benzyl substituent, enhancing electrophilic character at the methylene bridge .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Melting PointNot reported
SolubilityLow aqueous solubility (predicted)
LogP (Partition Coefficient)Calculated: 3.2 ± 0.5
Hydrogen Bond Donors1 (Pyrimidinone O)
Hydrogen Bond Acceptors6

Synthesis and Manufacturing

General Synthetic Pathways

Pyrazolo[3,4-d]pyrimidines are typically synthesized through multi-step condensation reactions. For this compound, a plausible route involves:

  • Pyrazole Ring Formation: Reacting 2,3-dimethylphenylhydrazine with a β-keto ester to form a 5-aminopyrazole intermediate.

  • Pyrimidine Annulation: Treating the intermediate with urea or guanidine under acidic conditions to construct the pyrimidinone ring .

  • Nitrobenzyl Substitution: Introducing the 4-nitrobenzyl group via alkylation or Mitsunobu reaction, leveraging the nucleophilic N5 position .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
1Ethyl acetoacetate, HCl, reflux78%
2Urea, POCl₃, 110°C65%
34-Nitrobenzyl bromide, K₂CO₃, DMF52%

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis or microwave-assisted reactions to improve yields and reduce waste. For example, palladium-catalyzed Suzuki-Miyaura couplings have achieved 85–90% yields for analogous pyrazolo-pyrimidines .

Biological Activities and Mechanism of Action

EGFR Tyrosine Kinase Inhibition

Structurally related compounds demonstrate potent EGFR-TK inhibition (IC₅₀ = 0.034–0.135 μM) . The nitro group enhances π-π stacking with Phe723 in the ATP-binding pocket, while the dimethylphenyl moiety occupies hydrophobic subpockets .

Table 3: Comparative Inhibitory Activities

CompoundEGFR IC₅₀ (μM)GI₅₀ (μM)
Reference Erlotinib0.0210.15
Analog 15 (from )0.1350.018
Analog 16 (from )0.0340.022

Antiproliferative Effects

In NCI-60 screenings, analogs with nitroaromatic substituents showed broad-spectrum cytotoxicity (GI₅₀ = 0.018–9.98 μM). Mechanistic studies revealed S-phase cell cycle arrest and P-glycoprotein inhibition (0.301–0.449-fold reduction) .

Computational and Molecular Modeling

Density Functional Theory (DFT) Analysis

DFT calculations for analogous structures indicate:

  • HOMO-LUMO gap: 4.2–4.5 eV, suggesting moderate reactivity.

  • Nitro group charge density: −0.42 e, facilitating hydrogen bonding with Lys721 .

Molecular Docking

Docking simulations position the pyrimidinone carbonyl within 2.1 Å of Met769, forming a critical hydrogen bond. The nitrobenzyl group aligns parallel to the adenine-binding region, mimicking ATP’s adenine moiety .

Pharmacokinetic and Toxicity Profiling

ADMET Predictions

  • Absorption: High Caco-2 permeability (Predicted Papp = 18 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the benzyl methylene.

  • Toxicity: Ames test predictions indicate low mutagenic risk (TA100/-S9: negative) .

Solubility Challenges

The compound’s low solubility (<10 μg/mL) necessitates formulation strategies like nanocrystal dispersion or prodrug approaches. Salt formation at the pyrimidinone N3 position remains unexplored.

Comparative Analysis with Structural Analogs

Table 4: Structure-Activity Relationships (SAR)

Substituent PositionModificationEffect on Activity
1 (Aryl)2,3-Dimethyl vs. H↑ Hydrophobicity, ↓ solubility
5 (Benzyl)4-NO₂ vs. 4-OCH₃↑ EGFR affinity, ↑ cytotoxicity
4 (Carbonyl)O vs. S↓ Metabolic stability

Future Research Directions

  • Synthetic Optimization: Develop enantioselective routes to access chiral derivatives.

  • Target Validation: Explore off-target effects on VEGFR, PDGFR, and c-Kit.

  • Formulation Studies: Investigate cyclodextrin complexes to enhance bioavailability.

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